Cyclohexanone, 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one is a complex organic compound with the molecular formula C17H20O4.
Preparation Methods
The synthesis of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one involves several steps. One common method includes the benzylamination of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone . This process typically requires specific reaction conditions, including the use of benzylamine as a reagent and controlled temperature settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,4-Diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or hydrocarbons .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it may serve as a model compound for studying enzyme interactions and metabolic pathways. In medicine, its derivatives could potentially be explored for therapeutic purposes. Additionally, in the industrial sector, it might be utilized in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes or receptors. These interactions can influence biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
When compared to similar compounds, 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one stands out due to its unique structural features and reactivity. Similar compounds include 2,5-dimethyl-2-(4-methoxyphenyl)-5-phenyl-1-cyclohexanone and 2,4-dimethyl-3-(3-methyl-3-butenyl)cyclohexanone . These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one.
Properties
CAS No. |
71954-38-6 |
---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C18H22O4/c1-10-5-7-13(8-6-10)16-15(11(2)19)14(21)9-18(4,22)17(16)12(3)20/h5-8,15-17,22H,9H2,1-4H3 |
InChI Key |
OVSACNJGYGVYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.